molecular formula C13H21Cl3N2O B3985510 1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride

1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride

Cat. No.: B3985510
M. Wt: 327.7 g/mol
InChI Key: OZNHTXNCDHFDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride is a chemical compound with the molecular formula C13H21Cl3N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group attached to an ethyl chain, which is further connected to a piperazine ring with a methyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride typically involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies related to enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride is unique due to its specific structural features, such as the presence of a chlorophenoxy group and a methyl-substituted piperazine ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.2ClH/c1-15-5-7-16(8-6-15)9-10-17-13-4-2-3-12(14)11-13;;/h2-4,11H,5-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNHTXNCDHFDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.